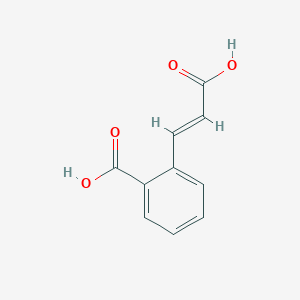

2-Carboxycinnamic acid

Vue d'ensemble

Description

2-Carboxycinnamic acid, also known as trans-cinnamic acid, is an organic compound with the chemical formula C9H8O2. It is a white crystalline solid that is soluble in organic solvents such as ethanol, acetone, and ether. 2-Carboxycinnamic acid is widely used in the food, cosmetic, and pharmaceutical industries due to its antioxidant, anti-inflammatory, and antimicrobial properties.

Mécanisme D'action

The mechanism of action of 2-Carboxycinnamic acid is not fully understood. However, it is believed to work by scavenging free radicals and inhibiting the activity of inflammatory enzymes such as cyclooxygenase and lipoxygenase. It also disrupts the cell membrane of bacteria and fungi, leading to their death.

Effets Biochimiques Et Physiologiques

2-Carboxycinnamic acid has several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the body, which can improve cardiovascular health and reduce the risk of chronic diseases such as cancer, diabetes, and Alzheimer's disease. It also has antimicrobial effects, which can prevent infections and improve overall health.

Avantages Et Limitations Des Expériences En Laboratoire

2-Carboxycinnamic acid has several advantages for lab experiments. It is readily available, inexpensive, and easy to synthesize. It also has a wide range of biological activities, making it a versatile compound for research. However, it has some limitations, such as low solubility in water and instability at high temperatures and pH levels.

Orientations Futures

There are several future directions for research on 2-Carboxycinnamic acid. One area of interest is its potential as a natural preservative in the food industry. It has been shown to inhibit the growth of bacteria and fungi in food products, which can extend their shelf life. Another area of interest is its potential as a therapeutic agent for the treatment of chronic diseases such as cancer, diabetes, and Alzheimer's disease. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of 2-Carboxycinnamic acid.

Conclusion

In conclusion, 2-Carboxycinnamic acid is a versatile compound with a wide range of biological activities. It has antioxidant, anti-inflammatory, and antimicrobial properties, which can improve overall health and reduce the risk of chronic diseases. It can be synthesized through several methods and has advantages and limitations for lab experiments. Further research is needed to fully understand the potential therapeutic applications of 2-Carboxycinnamic acid.

Méthodes De Synthèse

2-Carboxycinnamic acid can be synthesized through several methods. The most common method is the Perkin reaction, which involves the condensation of benzaldehyde with acetic anhydride in the presence of sodium acetate and a catalyst such as p-toluenesulfonic acid. This reaction produces cinnamic acid, which can be oxidized to 2-Carboxycinnamic acid using potassium permanganate or potassium dichromate.

Applications De Recherche Scientifique

2-Carboxycinnamic acid has been extensively studied for its various biological activities. It has been shown to have antioxidant properties, which can protect cells from oxidative damage caused by free radicals. It also has anti-inflammatory properties, which can reduce inflammation in the body. Additionally, 2-Carboxycinnamic acid has antimicrobial properties, which can inhibit the growth of bacteria and fungi.

Propriétés

IUPAC Name |

2-[(E)-2-carboxyethenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c11-9(12)6-5-7-3-1-2-4-8(7)10(13)14/h1-6H,(H,11,12)(H,13,14)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCWPNMHQRGNQHH-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Carboxycinnamic acid | |

CAS RN |

612-40-8 | |

| Record name | 2-(2-Carboxyvinyl)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 612-40-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16636 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-carboxyvinyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.373 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B90668.png)

![3-Nitrobenzo[b]thiophene](/img/structure/B90674.png)